molecular formula C24H14N4O12S B10893985 Bis[4-(2,4-dinitrophenoxy)phenyl] sulfone

Bis[4-(2,4-dinitrophenoxy)phenyl] sulfone

Cat. No.: B10893985
M. Wt: 582.5 g/mol
InChI Key: MNWIGJSWDLKXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-(2,4-dinitrophenoxy)phenyl] sulfone is an organic compound characterized by the presence of two 2,4-dinitrophenoxy groups attached to a central sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(2,4-dinitrophenoxy)phenyl] sulfone typically involves the reaction of 4-(2,4-dinitrophenoxy)phenol with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfone linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(2,4-dinitrophenoxy)phenyl] sulfone can undergo various chemical reactions, including:

    Oxidation: The nitro groups in the compound can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

Bis[4-(2,4-dinitrophenoxy)phenyl] sulfone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Bis[4-(2,4-dinitrophenoxy)phenyl] sulfone involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of cellular processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis[4-(2-hydroxyethoxy)phenyl] sulfone
  • Bis(4-hydroxyphenyl) sulfone
  • Bis[4-(4-aminophenoxy)phenyl] sulfone

Comparison

Bis[4-(2,4-dinitrophenoxy)phenyl] sulfone is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity In contrast, compounds like Bis[4-(2-hydroxyethoxy)phenyl] sulfone and Bis(4-hydroxyphenyl) sulfone lack these nitro groups and exhibit different chemical and physical properties

Properties

Molecular Formula

C24H14N4O12S

Molecular Weight

582.5 g/mol

IUPAC Name

1-[4-[4-(2,4-dinitrophenoxy)phenyl]sulfonylphenoxy]-2,4-dinitrobenzene

InChI

InChI=1S/C24H14N4O12S/c29-25(30)15-1-11-23(21(13-15)27(33)34)39-17-3-7-19(8-4-17)41(37,38)20-9-5-18(6-10-20)40-24-12-2-16(26(31)32)14-22(24)28(35)36/h1-14H

InChI Key

MNWIGJSWDLKXAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.